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Compound of Interest

Compound Name: 2,3-Difluoropyridin-4-ol

Cat. No.: B567812 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for 2,3-
Difluoropyridin-4-ol and its close structural analogs. Due to the limited availability of

experimental data for 2,3-Difluoropyridin-4-ol in the public domain, this document focuses on

providing detailed, generalized experimental protocols for the determination of key

physicochemical properties. These methodologies are standard in the field and can be readily

adapted for the characterization of 2,3-Difluoropyridin-4-ol in a laboratory setting.

Introduction to 2,3-Difluoropyridin-4-ol
2,3-Difluoropyridin-4-ol is a fluorinated pyridine derivative. The introduction of fluorine atoms

into organic molecules can significantly alter their physicochemical and biological properties,

including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. As

such, fluorinated pyridines are of significant interest in medicinal chemistry and drug discovery.

The 4-hydroxyl group of this compound suggests potential for hydrogen bonding and

introduces the possibility of keto-enol tautomerism, where it may exist in equilibrium with its

keto form, 2,3-Difluoro-1H-pyridin-4-one. A commercial supplier lists the tautomer 2,3-

Difluoropyridin-4-one, though without accompanying physicochemical data.[1]

Physicochemical Data Summary
Direct experimental data for 2,3-Difluoropyridin-4-ol is scarce. However, data for the closely

related analogs, 2,3-Difluoropyridine and 2,3-Difluoropyridine-4-carboxylic acid, are available
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and presented below for comparative purposes.

Table 1: Physicochemical Properties of 2,3-Difluoropyridin-4-ol Analogs

Property 2,3-Difluoropyridine
2,3-Difluoropyridine-4-
carboxylic acid

Molecular Formula C₅H₃F₂N C₆H₃F₂NO₂

Molecular Weight 115.08 g/mol [2] 159.09 g/mol [3]

Physical Form
Colorless to light yellow

liquid[4][5]
White to off-white powder[6]

Melting Point Not Applicable 165 - 167 °C[3][7]

Boiling Point 125 - 126 °C[5] 377.4 °C at 760 mmHg

Density 1.265 g/mL at 25 °C Not Available

Refractive Index n20/D 1.427 Not Available

pKa -2.85 ± 0.10 (Predicted)[5] Not Available

LogP 1.4 (Predicted)[2] Not Available

CAS Number 1513-66-2 851386-31-7[3][7]

Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key

physicochemical properties of 2,3-Difluoropyridin-4-ol.

Determination of Melting Point
Methodology: Capillary Melting Point Determination

Sample Preparation: A small amount of the crystalline solid sample of 2,3-Difluoropyridin-4-
ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

Instrumentation: A calibrated digital melting point apparatus is used.
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Procedure:

The capillary tube containing the sample is placed in the heating block of the apparatus.

The temperature is rapidly increased to about 15-20 °C below the expected melting point.

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

The temperature range from the appearance of the first liquid droplet to the complete

liquefaction of the sample is recorded as the melting point range.

Calibration: The apparatus should be calibrated using certified reference standards with

known melting points.

Determination of pKa
Methodology: Potentiometric Titration

This method is suitable for determining the acidity (pKa) of the hydroxyl group of 2,3-
Difluoropyridin-4-ol.

Solution Preparation:

A standard solution of 0.1 M sodium hydroxide (NaOH) and 0.1 M hydrochloric acid (HCl)

are prepared and standardized.

A solution of the sample (e.g., 1 mM of 2,3-Difluoropyridin-4-ol) is prepared in a suitable

solvent, typically water or a co-solvent system (e.g., water/methanol) if solubility is an

issue. The ionic strength of the solution is kept constant using a background electrolyte

such as 0.15 M potassium chloride (KCl).

Instrumentation: A calibrated pH meter with a suitable electrode is used.

Procedure:

The sample solution is placed in a thermostatted vessel and stirred continuously.

The solution is initially acidified to a low pH (e.g., pH 2) with the standard HCl solution.
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The solution is then titrated with small, precise increments of the standard NaOH solution.

The pH of the solution is recorded after each addition of titrant, allowing the system to

equilibrate.

Data Analysis:

A titration curve is generated by plotting the pH versus the volume of NaOH added.

The equivalence point is determined from the inflection point of the titration curve (or by

analyzing the first or second derivative).

The pKa is determined from the pH at the half-equivalence point.
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Caption: Workflow for pKa determination by potentiometric titration.
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Determination of LogP (Octanol-Water Partition
Coefficient)
Methodology: Shake-Flask Method with ¹⁹F NMR Analysis

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy provides a highly sensitive and

accurate method for determining the concentration of the analyte in each phase.

Preparation of Phases:

n-Octanol and water are mutually saturated by stirring them together for at least 24 hours,

followed by separation of the two phases.

Sample Preparation:

A known amount of 2,3-Difluoropyridin-4-ol is dissolved in the n-octanol phase.

Partitioning:

A measured volume of the n-octanol solution of the sample is mixed with an equal volume

of the water phase in a sealed container.

The mixture is shaken vigorously for a set period (e.g., 1-2 hours) at a constant

temperature (e.g., 25 °C) to ensure equilibrium is reached.

The container is then centrifuged to achieve complete phase separation.

Analysis by ¹⁹F NMR:

A precise aliquot is taken from both the n-octanol and the water layers.

A known concentration of an internal standard (a fluorinated compound soluble in both

phases or added separately to each aliquot) is added to each aliquot.

The ¹⁹F NMR spectrum of each sample is recorded.

Data Analysis:
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The concentration of 2,3-Difluoropyridin-4-ol in each phase is determined by integrating

the signal corresponding to the analyte relative to the signal of the internal standard.

The LogP value is calculated using the following formula: LogP = log₁₀ ([Concentration in

Octanol] / [Concentration in Water])

Preparation Partitioning Analysis Calculation
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and Water

Dissolve Sample
in n-Octanol

Mix Octanol Solution
with Water Shake to Equilibrate Centrifuge to

Separate Phases
Take Aliquots from

Each Phase Add Internal Standard Acquire ¹⁹F NMR Spectra Integrate NMR Signals Calculate Concentrations Calculate LogP

Click to download full resolution via product page

Caption: Workflow for LogP determination by the shake-flask method with ¹⁹F NMR.

Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the

biological activity or associated signaling pathways of 2,3-Difluoropyridin-4-ol. The biological

effects of this compound would need to be determined through in vitro and in vivo screening

assays.

Conclusion
This technical guide provides a summary of the known physicochemical properties of

compounds structurally related to 2,3-Difluoropyridin-4-ol and offers detailed, generalized

protocols for the experimental determination of its key properties. The provided methodologies

for measuring melting point, pKa, and LogP are robust and widely applicable in the field of

medicinal chemistry. The successful characterization of 2,3-Difluoropyridin-4-ol will be a

crucial step in elucidating its potential as a valuable building block in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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